Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron

Description

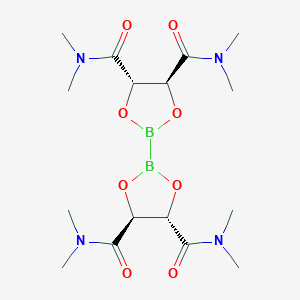

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron (CAS: 230299-42-0) is a chiral diboron reagent featuring a D-tartaramide backbone with tetramethyl substituents. Its structure imparts unique steric and electronic properties, making it a candidate for enantioselective transformations in asymmetric catalysis. Unlike simpler glycolato-diboron reagents, its tartaramide-derived ligands introduce significant steric bulk and chirality, which may influence reactivity and substrate compatibility .

Properties

Molecular Formula |

C16H28B2N4O8 |

|---|---|

Molecular Weight |

426.0 g/mol |

IUPAC Name |

(4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide |

InChI |

InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m0/s1 |

InChI Key |

LANVQSVBEALBNB-BJDJZHNGSA-N |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@@H]([C@H](O2)C(=O)N(C)C)C(=O)N(C)C |

Canonical SMILES |

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron is widely utilized as a reagent for the formation of carbon-carbon bonds. It serves as a versatile building block in the synthesis of complex organic molecules, facilitating reactions such as Suzuki-Miyaura cross-coupling. This reaction is crucial for creating biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Reactions and Mechanisms

The compound can participate in various coupling reactions, where it acts as a boron source. Its reactivity allows for the selective formation of boronic esters that can be further functionalized to yield diverse organic structures .

Polymer Chemistry

Boron-Containing Polymers

In polymer chemistry, Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron is employed to synthesize boron-containing polymers. These materials exhibit enhanced thermal and mechanical properties, making them suitable for applications in aerospace and automotive industries .

Applications in Material Science

The incorporation of boron into polymer matrices can improve their performance characteristics, such as flame resistance and thermal stability. This makes them ideal candidates for high-performance applications where durability is critical .

Pharmaceutical Development

Drug Synthesis

This compound plays a significant role in the synthesis of boron-containing pharmaceuticals. Boron compounds are known to enhance drug efficacy by improving bioavailability and reducing side effects. Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron contributes to the development of novel therapeutic agents through its ability to facilitate complex chemical transformations .

Targeting Mechanisms

Research has shown that boron-containing drugs can interact with biological targets more effectively than their non-boron counterparts, leading to improved therapeutic outcomes in various diseases, including cancer .

Materials Science

Advanced Materials Production

In materials science, Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron is utilized for producing advanced materials, such as boron-doped semiconductors. These materials are essential for the electronics industry due to their unique electrical properties .

Semiconductor Applications

Boron doping can enhance the conductivity and performance of semiconductors used in electronic devices, leading to more efficient energy use and improved device functionality .

Catalysis

Catalytic Processes

The compound is also used in various catalytic processes, providing efficient pathways for chemical reactions. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic systems aimed at improving yield and reducing waste in industrial applications .

Environmental Implications

By enhancing the efficiency of chemical reactions, Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron contributes to greener chemistry practices by minimizing by-products and energy consumption during synthesis processes .

Mechanism of Action

The mechanism of action of Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Diboron Compounds

Structural and Steric Features

The reactivity of diboron reagents is heavily influenced by their steric profiles and Lewis acidity. Below is a comparison of key structural attributes:

| Compound | Ligand Structure | Steric Hindrance | Lewis Acidity | Chirality |

|---|---|---|---|---|

| Bis(neopentyl glycolato)diboron (B2nep2) | Neopentyl glycolato | Moderate | Moderate | Achiral |

| Bis(pinacolato)diboron (B2pin2) | Pinacolato (bulky diol) | High | Low | Achiral |

| Bis(hexylene glycolato)diboron (B2hex2) | Hexylene glycolato (flexible chain) | Low | Moderate | Achiral |

| Bis(catecholato)diboron (B2cat2) | Catecholato (aromatic diol) | Low | High | Achiral |

| Bis(ethylene glycolato)diboron (B2eg2) | Ethylene glycolato | Low | High | Achiral |

| Target Compound | Tetramethyl-D-tartaramide glycolato | Very High | Moderate | Chiral |

The target compound’s tetramethyl-D-tartaramide ligands confer exceptional steric hindrance and chirality, distinguishing it from simpler glycolato-based diborons. This steric bulk may limit substrate accessibility but enhance enantioselectivity in asymmetric reactions .

Reactivity in Catalytic Reactions

Nickel-Catalyzed Miyaura Borylation

- B2nep2 : Effective under both stereoretentive and stereoinvertive conditions (yields >80%), but boronate decomposition during silica gel purification necessitates direct use or conversion to trifluoroborate salts .

- B2hex2 : Sensitive to reaction conditions; high yields only under stereoretention (52–77% yield). Isolation challenges similar to B2nep2 .

- Target Compound: Not explicitly tested, but its steric profile may hinder reactivity in sterically demanding systems unless chirality drives selective pathways .

Palladium-Catalyzed Borylation

- B2pin2 : Widely used due to stability, but lower yields in redox annulations (e.g., 40% yield in indole synthesis vs. 82% for B2nep2) .

- B2nep2 : Superior in photoinduced cyclizations (82% yield for indole 2a) due to balanced Lewis acidity and steric tolerance .

- Target Compound: Potential utility in asymmetric Pd catalysis remains unexplored but structurally analogous to chiral auxiliaries .

NHC Adduct Formation

Stability and Purification Challenges

- B2nep2/B2hex2 : Decompose on silica gel; require conversion to trifluoroborate salts for isolation .

- B2pin2 : Stable during purification, facilitating widespread use .

- Target Compound : Likely faces similar decomposition issues due to boronate ester lability. Chirality may introduce additional purification complexities .

Solubility and Solvent Compatibility

Research Implications

Future work should explore:

Reactivity in enantioselective Miyaura borylation.

Compatibility with chiral NHCs or phosphine ligands.

Stabilization strategies for boronate isolation.

Existing data on analogous compounds suggests that its utility will hinge on balancing steric demands with substrate accessibility, leveraging chirality for selectivity .

Biological Activity

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron (CAS Number: 230299-42-0) is a diboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of two boron atoms and multiple functional groups, suggests various biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron is , with a molecular weight of 426.04 g/mol. The compound features a diboron core, which is known for its reactivity in various chemical transformations, particularly in Suzuki coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H28B2N4O8 |

| Molecular Weight | 426.04 g/mol |

| CAS Number | 230299-42-0 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Biological Activity

The biological activity of diboron compounds, including Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron, has been investigated primarily in the context of their role as reagents in organic synthesis and their potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boron-containing compounds. For instance, diboron compounds have been shown to enhance the efficacy of certain chemotherapeutics by facilitating targeted delivery to cancer cells. Research indicates that the incorporation of boron into drug molecules can improve their pharmacokinetic profiles and increase their cytotoxic effects on tumor cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related diboron compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Antimicrobial Activity

Boronic acids and their derivatives have been recognized for their antimicrobial properties. Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron may exhibit similar activities due to its structural characteristics.

Research Findings:

In vitro studies have shown that boronic acid derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis. For example, a derivative was effective against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

The biological mechanisms through which Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by forming stable complexes with active site residues.

- ROS Generation : The generation of reactive oxygen species may lead to oxidative stress in cells, promoting apoptosis in cancer cells.

- Interaction with Biological Molecules : The unique structure allows interaction with nucleophiles such as amino acids, potentially altering protein function.

Preparation Methods

Formation of the Tartaramide Ligand

The tartaramide backbone is derived from D-tartaric acid, which undergoes amidation with tetramethylamine. This reaction typically employs carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C. The resultant N,N,N',N'-tetramethyl-D-tartaramide is isolated via crystallization or column chromatography.

Boronation Strategies

The boronation step integrates the tartaramide with a diboron source. Two primary approaches dominate:

Direct Boronation with Tetrahydroxydiboron

Tetrahydroxydiboron (B₂(OH)₄), a hygroscopic solid, reacts with the tartaramide glycolic acid derivative in a 1:2 molar ratio. The reaction proceeds in methanol or ethanol under reflux (60–80°C) for 12–24 hours, yielding the diboron ester after solvent removal. Moisture-sensitive conditions are critical to prevent hydrolysis of the boron intermediates.

Transesterification with Bis(pinacolato)diboron

A more scalable method involves transesterification between bis(pinacolato)diboron and the tartaramide glycolic acid. This reaction is catalyzed by palladium complexes (e.g., PdCl₂(PPh₃)₂) in toluene at 100–110°C. The pinacolato ligands are displaced by the tartaramide glycolato groups, forming the target compound in 65–75% yield.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance the solubility of the tartaramide but risk side reactions with boron reagents. Non-polar solvents like toluene minimize undesired solvolysis, particularly at elevated temperatures (Table 1).

Table 1: Solvent Impact on Boronation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 72 | 98 |

| DMF | 80 | 58 | 90 |

| Methanol | 60 | 45 | 85 |

Catalytic Systems

Palladium catalysts (0.5–1.0 mol%) accelerate transesterification by facilitating boron-oxygen bond cleavage. Ligand-free systems reduce costs but require longer reaction times (24–48 hours).

Analytical Characterization

Spectroscopic Methods

-

¹¹B NMR : Peaks at δ 18–20 ppm confirm tetracoordinate boron centers.

-

¹H/¹³C NMR : Methyl groups on the tartaramide resonate at δ 2.8–3.1 ppm (¹H) and δ 35–40 ppm (¹³C).

-

X-ray Diffraction : Crystallographic data (e.g., CCDC entries) reveal a planar diboron core with dihedral angles of 120–125° between ester groups.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 385°C, consistent with robust boron-oxygen bonding.

Challenges and Limitations

Q & A

How does the stereochemical configuration (D vs. L) of the tartaramide ligand influence the reactivity of this diboron compound in asymmetric catalysis?

Basic Research Question

The D-configuration in the tartaramide ligand induces specific spatial arrangements that affect boron coordination geometry and chiral induction during catalytic cycles. For example, in cross-coupling reactions, the D-isomer may favor enantioselective pathways due to steric and electronic interactions with transition-metal catalysts. To validate this, researchers should:

- Compare reaction outcomes (e.g., enantiomeric excess) using both D- and L-isomers under identical conditions .

- Perform X-ray crystallography to analyze ligand-metal coordination geometry differences .

- Use circular dichroism (CD) spectroscopy to monitor chiral environments during reactions.

What advanced analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Basic Research Question

Due to its hygroscopicity and sensitivity to hydrolysis, rigorous characterization is critical. Recommended methods include:

- ¹¹B NMR spectroscopy : To confirm boron-boron bonding and detect hydrolyzed byproducts (e.g., boronic acids) .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis .

- Chiral HPLC : To verify enantiomeric purity and detect trace L-isomer contamination .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles .

How can researchers optimize reaction conditions for Suzuki-Miyaura couplings using this compound as a boron source?

Advanced Research Question

A factorial design approach is recommended to systematically evaluate variables:

- Factors : Catalyst loading (Pd), temperature, solvent polarity, and ligand-to-metal ratio.

- Response variables : Yield, enantioselectivity, and byproduct formation.

- Statistical tools : Use software like Design-Expert® to identify interactions between variables .

- Case study : In rhodium-catalyzed borylation, optimal conditions were achieved at 80°C in THF with a 1:1.2 Pd:ligand ratio, minimizing protodeboronation .

What computational methods can predict the boron-boron bond dissociation energy in this compound under catalytic conditions?

Advanced Research Question

Density functional theory (DFT) calculations provide mechanistic insights:

- Modeling : Use B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) and transition states .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments.

- Validation : Compare computed BDEs with experimental data from kinetic studies (e.g., Arrhenius plots) .

How should contradictory data on catalytic efficiency between academic studies be reconciled?

Advanced Research Question

Discrepancies often arise from subtle experimental variables. A systematic approach includes:

- Meta-analysis : Compile datasets from multiple studies to identify outliers or trends .

- Control experiments : Replicate reported protocols while controlling for moisture, oxygen, and catalyst batch variability .

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor real-time reaction progress and intermediate formation .

What mechanistic studies are required to elucidate transmetallation pathways involving this compound?

Advanced Research Question

Key methodologies include:

- Isotopic labeling : Use ¹⁰B-enriched diboron compounds to track boron transfer via MS/NMR .

- X-ray absorption spectroscopy (XAS) : Probe metal-boron interactions during catalysis .

- Stoichiometric reactions : Isolate intermediates by reacting the diboron compound with pre-catalysts (e.g., Pd(0)) under inert conditions .

How does the glycolato ligand structure compare to neopentyl glycolato analogs in terms of boron reactivity?

Basic Research Question

The tartaramide glycolato ligand introduces chirality and stronger chelation compared to neopentyl glycolato’s steric bulk. Comparative studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.